
N-(2-hydrazinyl-2-oxoethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydrazinyl-2-oxoethyl)formamide is a chemical compound with the molecular formula C₃H₇N₃O₂. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazine functional group, which is known for its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-hydrazinyl-2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl formate under controlled conditions. The reaction typically proceeds as follows:
- Hydrazine is reacted with ethyl formate in the presence of a suitable solvent, such as ethanol.
- The reaction mixture is heated to a specific temperature, usually around 60-70°C, to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives with varying degrees of reduction.
Substitution: Substituted hydrazine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-hydrazinyl-2-oxoethyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)formamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the metabolic pathways of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)nicotinamide: Similar in structure but contains a nicotinamide group.
N-(2-hydrazinyl-2-oxoethyl)benzamide: Contains a benzamide group instead of a formamide group.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)formamide is unique due to its specific hydrazine and formamide functional groups, which confer distinct reactivity and biological activity. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
40868-95-9 |
|---|---|
Molekularformel |
C3H7N3O2 |
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
N-(2-hydrazinyl-2-oxoethyl)formamide |
InChI |
InChI=1S/C3H7N3O2/c4-6-3(8)1-5-2-7/h2H,1,4H2,(H,5,7)(H,6,8) |
InChI-Schlüssel |
CIRVNJGVWPTMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NN)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


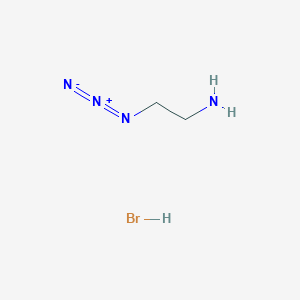

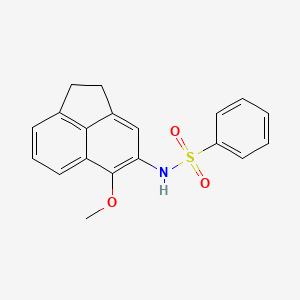
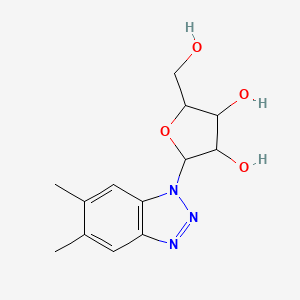
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
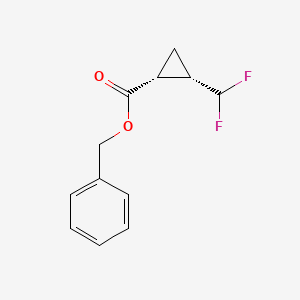
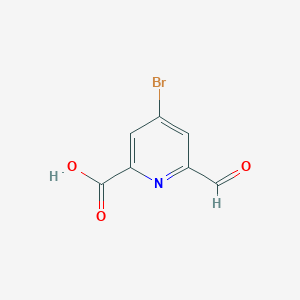
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
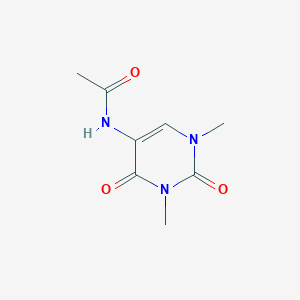
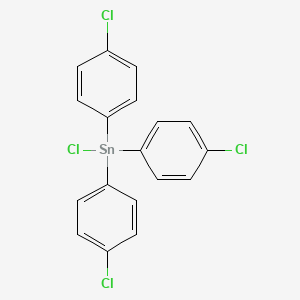
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
